molecular formula C16H14F3N3OS2 B2599027 4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole CAS No. 343376-19-2

4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole

Cat. No.: B2599027
CAS No.: 343376-19-2
M. Wt: 385.42
InChI Key: BTMDFZSYLBTEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole is a synthetic compound that falls under the category of triazoles, known for their diverse applications in various fields including pharmaceuticals, agriculture, and materials science. Its structure comprises a triazole ring, a thiophene ring, and a trifluoromethyl-substituted phenyl group, making it a compound of interest for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole typically involves multiple steps:

  • Formation of the Triazole Ring: Starting with the necessary precursor molecules, the triazole ring is formed through a cyclization reaction under controlled conditions using catalysts or reagents specific to triazole formation.

  • Substitution on Thiophene Ring: Introduction of the 3-(trifluoromethyl)phenyl group onto the thiophene ring is done via electrophilic aromatic substitution, involving conditions like strong acids or bases to facilitate the reaction.

  • Methylation: Methyl groups are introduced using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, to complete the synthesis.

Industrial Production Methods: The industrial production of this compound follows a similar pathway but is optimized for scale. This involves:

  • Batch or Continuous Processing: Depending on the scale, reactors are chosen to handle either batch processes for small scale or continuous processing for large-scale production.

  • Purification Steps: Utilizing techniques such as crystallization, filtration, and distillation to ensure the purity of the final product.

  • Quality Control: Implementing stringent quality control measures to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole undergoes various chemical reactions:

  • Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions are common, where substituents on the phenyl or thiophene rings can be replaced.

Common Reagents and Conditions:
  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride

  • Bases and Acids: Potassium carbonate, sulfuric acid

  • Catalysts: Palladium on carbon, copper sulfate

Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction can result in corresponding alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

Biology and Medicine: The pharmacological potential of this compound is significant due to its unique structure. It is explored for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its thermal stability and chemical resistance.

Comparison with Similar Compounds

Similar Compounds:

  • 4-Methyl-3-methylsulfanyl-1,2,4-triazole: Lacks the thiophene and trifluoromethylphenyl groups, making it less complex but also less versatile.

  • 3-Methylsulfanyl-5-phenyl-1,2,4-triazole: Contains the phenyl group without the trifluoromethyl substitution, resulting in different reactivity and applications.

Uniqueness: The unique combination of functional groups in 4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole sets it apart from its analogs, offering enhanced reactivity and a broader spectrum of applications in various fields.

There you have it—a thorough dive into the fascinating world of this compound. Quite the mouthful, but absolutely captivating.

Properties

IUPAC Name

4-methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3OS2/c1-22-14(20-21-15(22)24-2)13-12(6-7-25-13)23-9-10-4-3-5-11(8-10)16(17,18)19/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMDFZSYLBTEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)C2=C(C=CS2)OCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.